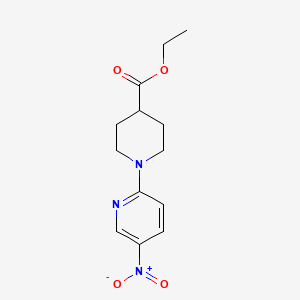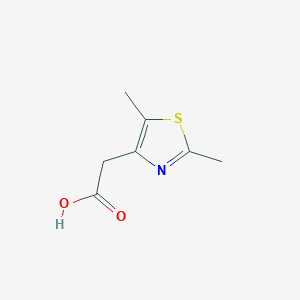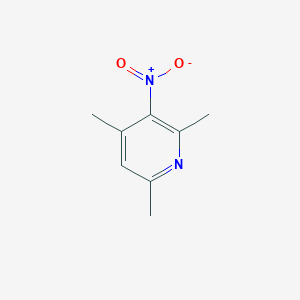
Fmoc-homocyclohexyl-D-alanine
Übersicht
Beschreibung
Fmoc-homocyclohexyl-D-alanine is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids with a methyl group as the side chain .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is typically removed with a base such as pyridine .Molecular Structure Analysis
The molecular formula of this compound is C25H29NO4 . It has a molecular weight of 407.50 .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
This compound appears as a white to off-white powder . It has an optical rotation of [a]D20 = 7.5 ± 2 º (Lit.) .Wirkmechanismus
Target of Action
Fmoc-homocyclohexyl-D-alanine, also known as Fmoc-D-homocyclohexylalanine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids that are used in the synthesis of peptides .
Mode of Action
This compound acts as a protecting group for the amino groups of amino acids during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is crucial as it prevents unwanted side reactions during the synthesis process .
Biochemical Pathways
The biochemical pathway affected by this compound is the peptide synthesis process . By protecting the amino groups of amino acids, the compound ensures the correct sequence of amino acids in the peptide chain . This has a downstream effect on the structure and function of the synthesized peptides.
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . The compound allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action of this compound is influenced by the environmental conditions of the peptide synthesis process . For instance, the removal of the Fmoc group is facilitated by the presence of a base . Additionally, the compound’s fluorescence properties can be used for monitoring coupling and deprotection reactions .
Safety and Hazards
Zukünftige Richtungen
Fmoc protected single amino acids have attracted great interest owing to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Biochemische Analyse
Biochemical Properties
Fmoc-homocyclohexyl-D-alanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The Fmoc group is typically removed with a base such as pyridine, allowing the alanine derivative to participate in the formation of peptide bonds . This interaction is crucial for the construction of complex peptide structures, which are essential for numerous biological functions.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in the context of peptide synthesis. This compound influences cell function by facilitating the assembly of peptides that can affect cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in peptide synthesis can lead to the production of peptides that modulate various cellular activities, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group protects the amino group of the alanine derivative, preventing unwanted reactions during peptide synthesis . This protection is removed by a base, allowing the alanine derivative to form peptide bonds with other amino acids. This mechanism ensures the precise assembly of peptides, which is critical for their biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider during peptide synthesis. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup . Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, there may be toxic or adverse effects . It is important to determine the optimal dosage to achieve the desired effects without causing harm to the animal subjects.
Metabolic Pathways
This compound is involved in various metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds . The compound’s role in these pathways is crucial for the efficient synthesis of peptides, which are essential for numerous biological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can participate in peptide synthesis. The localization and accumulation of this compound are important factors that influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The precise localization of this compound is essential for its role in peptide synthesis and other biochemical processes.
Eigenschaften
IUPAC Name |
(2R)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCSTPOLMVGMS-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373268 | |
| Record name | Fmoc-homocyclohexyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-72-0 | |
| Record name | Fmoc-homocyclohexyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)

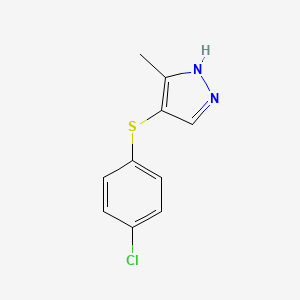
![[[3-(Trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B1302483.png)
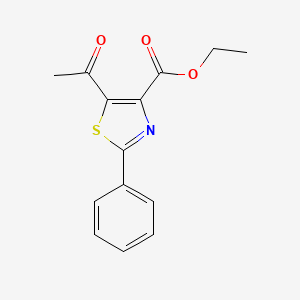

![Ethyl 6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B1302486.png)
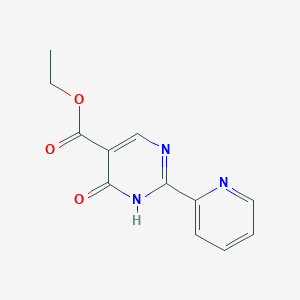
![3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide](/img/structure/B1302492.png)
![1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one](/img/structure/B1302497.png)
![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)
